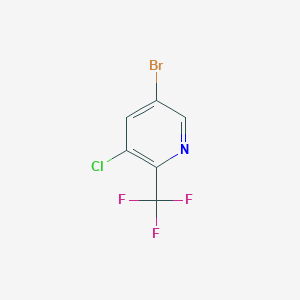
ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide is a chemical compound with the molecular formula C9H11Br2NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in organic synthesis and research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide typically involves the bromination of ethyl 6-methylpyridine-3-carboxylate. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Reduction: Methyl-substituted pyridine derivatives.
Applications De Recherche Scientifique
Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds and drug discovery.
Biological Studies: As a probe or reagent in biochemical assays and studies.
Material Science: In the synthesis of functional materials and polymers.
Mécanisme D'action
The mechanism of action of ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, making it a valuable intermediate in organic synthesis. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 6-methylpyridine-3-carboxylate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 6-chloromethylpyridine-3-carboxylate: Similar in structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and reaction conditions.
Ethyl 6-(hydroxymethyl)pyridine-3-carboxylate: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.
Uniqueness
Ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide is unique due to its bromomethyl group, which provides high reactivity towards nucleophiles
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide involves the bromination of ethyl 6-(methyl)pyridine-3-carboxylate followed by the reaction with hydrobromic acid.", "Starting Materials": [ "Ethyl 6-(methyl)pyridine-3-carboxylate", "Bromine", "Hydrobromic acid" ], "Reaction": [ "Step 1: Bromination of ethyl 6-(methyl)pyridine-3-carboxylate using bromine in the presence of a catalyst such as iron or aluminum bromide to yield ethyl 6-(bromomethyl)pyridine-3-carboxylate.", "Step 2: Addition of hydrobromic acid to ethyl 6-(bromomethyl)pyridine-3-carboxylate to form ethyl 6-(bromomethyl)pyridine-3-carboxylate hydrobromide." ] } | |
Numéro CAS |
1909316-31-9 |
Formule moléculaire |
C9H11Br2NO2 |
Poids moléculaire |
325 |
Pureté |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



